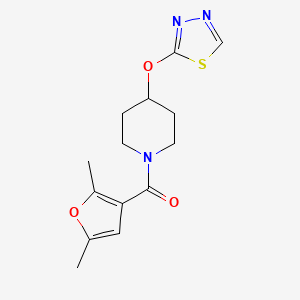
1-(2,5-Dimethylfuran-3-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-Dimethylfuran-3-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine is a useful research compound. Its molecular formula is C14H17N3O3S and its molecular weight is 307.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2,5-Dimethylfuran-3-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine is a compound that combines the structural features of piperidine and thiadiazole, which are known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The process generally includes the formation of the thiadiazole ring followed by the introduction of the piperidine moiety.
General Synthetic Route:
- Formation of Thiadiazole: Thiadiazoles can be synthesized from thiosemicarbazides and various carbonyl compounds through cyclization reactions.
- Piperidine Derivative Formation: The piperidine ring can be introduced via nucleophilic substitution reactions involving suitable halides or carbonyl compounds.
- Final Coupling Reaction: The coupling of the thiadiazole and piperidine components typically occurs through acylation or etherification to yield the final product.
Antimicrobial Activity
Studies have shown that derivatives of 1,3,4-thiadiazoles exhibit significant antimicrobial properties. For instance:
- In vitro Studies: Compounds similar to this compound have been tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus, demonstrating notable inhibition zones .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Example 1 | E. coli | 15 |
| Example 2 | S. aureus | 18 |
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been extensively researched:
- Cytotoxicity Assays: Compounds structurally related to our target compound have shown IC50 values in the low micromolar range against various cancer cell lines . For example:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 2.03 |
| HeLa (Cervical) | 2.17 |
Anti-inflammatory and Analgesic Properties
Thiadiazole derivatives have also been evaluated for anti-inflammatory effects:
- Mechanism Studies: Some studies suggest that these compounds may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in inflammation pathways .
Case Studies
A recent study explored the effects of a series of thiadiazole derivatives on pain models in rats. The results indicated that compounds with similar structures to this compound significantly reduced pain responses in models of acute and chronic pain .
特性
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-9-7-12(10(2)19-9)13(18)17-5-3-11(4-6-17)20-14-16-15-8-21-14/h7-8,11H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXKIUUZQQMHOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)OC3=NN=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














